(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical and Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 251.71.Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized successfully through various methods. For instance, Ramazani et al. (2014) discussed a one-pot, four-component synthesis of similar oxadiazole compounds, showcasing their potential in creating novel cytotoxic agents (Ramazani et al., 2014). Similarly, Shimoga et al. (2018) reported the synthesis of a related oxadiazole compound using a high-yielding reaction and characterized it through various spectroscopic techniques (Shimoga, Shin & Kim, 2018).
Anticancer Potential
- Compounds containing the 1,2,4-oxadiazole moiety have shown significant anti-tumor potential. The study by Ramazani et al. (2014) revealed that some synthesized compounds exhibited better cytotoxic activity against various cancer cell lines compared to the reference drug, doxorubicin (Ramazani et al., 2014).
Antibacterial Activity
- The antibacterial potential of oxadiazole derivatives has been explored in several studies. Parameshwar et al. (2017) synthesized a related oxadiazole compound and tested its antibacterial activity, finding promising results (Parameshwar, Selvam, Ghashang & Guhanathan, 2017).
Role in Drug Discovery
- The oxadiazole ring is a key component in the discovery of new drugs. Cai et al. (2006) highlighted the importance of 1,2,4-oxadiazoles in identifying new apoptosis inducers and potential anticancer agents through a cell-based chemical genetics approach (Cai, Drewe & Kasibhatla, 2006).
Molecular Target Identification
- Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, using a photoaffinity agent to identify the molecular target as TIP47, an insulin-like growth factor II receptor binding protein (Zhang et al., 2005).
Potential in Polymer Science
- In the field of polymer science, Hamciuc et al. (2015) synthesized and characterized new polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring, demonstrating their high thermal stability and fluorescence properties (Hamciuc et al., 2015).
Involvement in Neurological Research
- Carroll et al. (1993) studied 3-aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogues of cocaine, demonstrating their affinities at various neurotransmitter transporters and indicating their potential use in neurological research (Carroll et al., 1993).
Organic Light-Emitting Diodes (OLEDs)
- In the realm of electronics, Jin et al. (2014) developed heteroleptic iridium(III) complexes with oxadiazole-containing ancillary ligands, showing their use in efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off (Jin et al., 2014).
Safety and Hazards
Future Directions
Oxadiazoles, such as “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities to act against these microorganisms . Therefore, the future direction could involve further exploration of the potential applications of this compound in various fields.
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-oxadiazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Based on the biological activities of other 1,2,4-oxadiazoles, it could potentially affect pathways related to bacterial cell wall synthesis, viral replication, or protozoan metabolism .
Pharmacokinetics
The compound’s molecular weight (17562 g/mol) suggests that it could potentially be absorbed orally. The presence of the polar oxadiazole group and nonpolar cyclopropyl and phenyl groups could influence its distribution and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities of other 1,2,4-oxadiazoles, potential effects could include inhibition of bacterial growth, reduction of viral replication, or cytotoxic effects on protozoan parasites .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. The compound’s stability at room temperature has been reported .
Properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c13-10(8-4-2-1-3-5-8)11-14-12(16-15-11)9-6-7-9;/h1-5,9-10H,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMESQSBHHRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C(C3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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